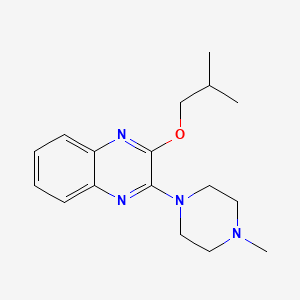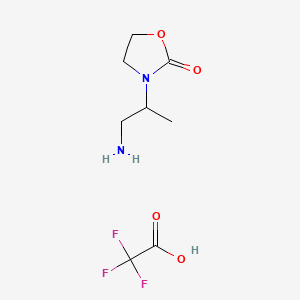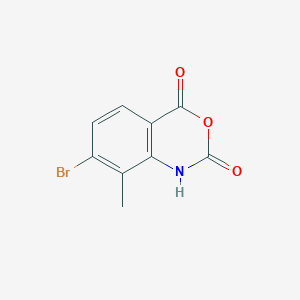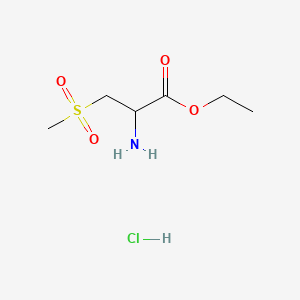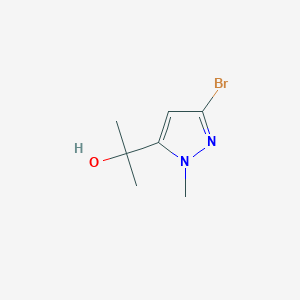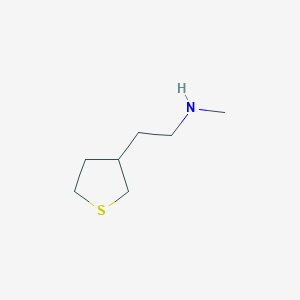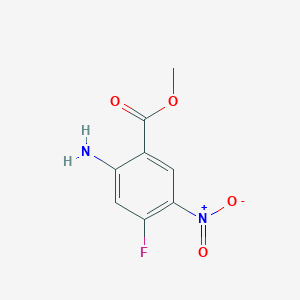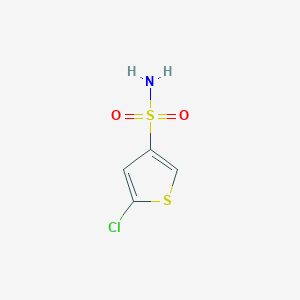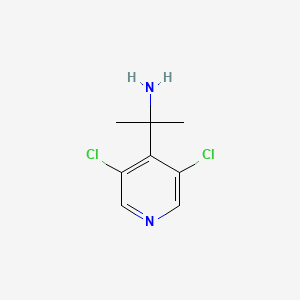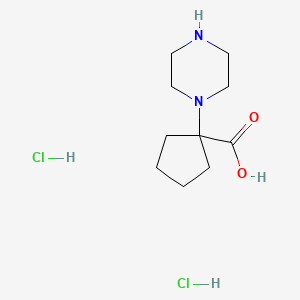
1-(Piperazin-1-yl)cyclopentane-1-carboxylicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is a chemical compound that features a cyclopentane ring substituted with a piperazine moiety and a carboxylic acid group, further modified with two hydrochloride ions. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Piperazine Addition: The cyclopentanone undergoes a reaction with piperazine in the presence of a suitable catalyst, such as a strong acid or base, to form the piperazine-substituted cyclopentane.
Carboxylation: The intermediate is then subjected to carboxylation, often using reagents like carbon dioxide under high pressure and temperature.
Dihydrochloride Formation: Finally, the carboxylic acid group is converted to its dihydrochloride salt by treating with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and filtration processes. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the cyclopentane ring to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides and strong bases or acids for nucleophilic substitution reactions.
Major Products Formed:
Oxidation products include cyclopentanone derivatives.
Reduction products include cyclopentanol and other reduced forms.
Substitution products include various alkylated or arylated piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine moiety often acts as a chelating agent, binding to metal ions or interacting with amino acid residues in proteins. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
Piperazine-1-carboxylic acid derivatives
Piperazine-containing drugs like trimetazidine and ranolazine
Uniqueness: 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid dihydrochloride is unique due to its cyclopentane ring, which provides a different spatial arrangement and reactivity compared to its cyclopropane analogs. This structural difference can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
CAS No. |
2803863-62-7 |
|---|---|
Molecular Formula |
C10H20Cl2N2O2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12;;/h11H,1-8H2,(H,13,14);2*1H |
InChI Key |
OFUCXQSPBUSOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


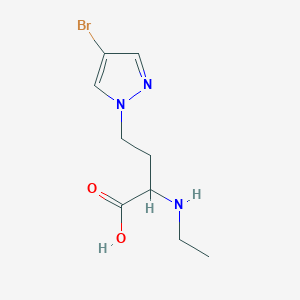
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
